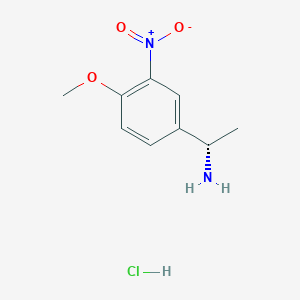

(1S)-1-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride

描述

(1S)-1-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride is a chiral amine derivative featuring a phenyl ring substituted with a methoxy group at position 4 and a nitro group at position 3. The compound’s S-configuration and hydrochloride salt form enhance its stability and solubility.

属性

IUPAC Name |

(1S)-1-(4-methoxy-3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-6(10)7-3-4-9(14-2)8(5-7)11(12)13;/h3-6H,10H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTBOKZVFIZNEK-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of a methoxy-substituted benzene derivative followed by the reduction of the nitro group and subsequent amination. The hydrochloride salt is formed by reacting the free base with hydrochloric acid. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(1S)-1-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

(1S)-1-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced intermediates.

作用机制

The mechanism of action of (1S)-1-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are necessary to elucidate its precise mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring critically influence electronic properties and biological interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

| Compound Name (CAS/Evidence) | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (1S)-1-(4-Methoxy-3-nitrophenyl)ethanamine hydrochloride (Target) | 4-OCH₃, 3-NO₂ | C₉H₁₁ClN₂O₃ | 232.65 (calculated) | Electron-withdrawing (NO₂) and electron-donating (OCH₃) groups create a polarized aromatic system. |

| (S)-1-(4-Nitrophenyl)ethanamine hydrochloride (132873-57-5, Ev10,15) | 4-NO₂ | C₈H₁₁ClN₂O₂ | 202.64 | Nitro group at para position increases electrophilicity; lacks methoxy group. |

| (1S)-1-(4-Fluoro-3-methoxyphenyl)ethylamine hydrochloride (2089389-09-1, Ev8) | 4-F, 3-OCH₃ | C₉H₁₃ClFNO | 205.66 | Fluoro substituent enhances lipophilicity; methoxy at meta may alter binding interactions. |

| (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (1980007-86-0, Ev11) | 3-F, 4-OCH₃ | C₉H₁₃ClFNO | 205.66 | Fluorine at meta position may sterically hinder interactions compared to nitro groups. |

| (S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride (1213460-65-1, Ev21) | 3-Cl, 4-CH₃ | C₉H₁₃Cl₂N | 218.12 | Chloro and methyl groups increase hydrophobicity; no nitro or methoxy. |

Hydrogen Bonding and Protein Interactions

Evidence from HSP90 inhibition studies () highlights the role of nitro groups in forming hydrogen bonds with residues like TYR604 and GLU525. For example:

Pharmacological and Biochemical Activities

- Beta3-Adrenoceptor Agonists (): Analogs like SR 59104A (chlorophenyl, hydroxy substituents) demonstrate substituent-dependent relaxation effects on pulmonary vasculature. The target compound’s nitro group may confer distinct receptor binding profiles compared to halogenated or alkylated derivatives.

- Anti-Plasmodial Activity () : Tryptamine derivatives (e.g., Compound 1) show anti-parasitic effects, suggesting that the target compound’s nitro and methoxy groups could influence similar pathways.

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. The target compound’s nitro group enhances polarity compared to fluoro or methyl substituents in analogs (Ev8, Ev21).

- Lipophilicity : Methoxy groups increase hydrophilicity relative to chloro or trifluoromethyl substituents (Ev16, Ev21).

生物活性

(1S)-1-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride, also known as 2-(4-Methoxy-3-nitrophenyl)ethanamine;hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a nitro group on a phenyl ring, which contribute to its unique chemical properties. The molecular structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may influence the compound's binding affinity to target proteins, enhancing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown effectiveness against human cancer cell lines, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The presence of both the methoxy and nitro groups in the compound's structure is crucial for its biological activity. Comparative studies with similar compounds reveal that variations in these substituents can significantly alter pharmacological profiles:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Nitrophenyl)ethylamine;hydrochloride | Lacks methoxy group | Reduced activity compared to target compound |

| 4-Methoxyphenethylamine | Lacks nitro group | Limited anticancer properties |

| 3-Nitrophenethylamine | Different nitro position | Varies in activity |

The unique combination of substituents in this compound enhances its selectivity and potency against specific biological targets compared to these analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Study : A study assessed its effects on human breast cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations. The mechanism involved induction of apoptosis and modulation of apoptotic pathways .

- Antimicrobial Assessment : Another investigation reported that the compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。